Mineralocorticoid Receptor Binding Affinity: Retained Potency Relative to Corticosterone
In a direct head-to-head comparison using cytosolic mineralocorticoid receptor (MR) binding assays, 19-norcorticosterone demonstrated equal affinity for the MR compared to its parent compound, corticosterone [1]. This contrasts sharply with other 19-nor analogs; for instance, 19-noraldosterone exhibits less than 1% of the MR activity of aldosterone, highlighting the unique retention of MR binding by 19-norcorticosterone within its subclass [1].
| Evidence Dimension | MR binding affinity (relative to parent steroid) |
|---|---|
| Target Compound Data | Equal affinity to corticosterone |
| Comparator Or Baseline | Corticosterone (parent compound) |
| Quantified Difference | Relative affinity of 1.0 (equal). For context, 19-nordeoxycorticosterone shows a 3-fold higher affinity than DOC, and 19-noraldosterone shows <1% activity of aldosterone. |
| Conditions | In vitro cytosolic MR binding competition assay against [3H]aldosterone. Source: rat kidney. Temperature: 2°C. pH: 7.45 [1]. |
Why This Matters
For researchers needing a mineralocorticoid agonist scaffold with retained MR binding but a substantially reduced glucocorticoid liability, 19-norcorticosterone is the only 11-oxygenated 19-nor steroid that maintains full MR affinity, making it a critical tool for selective pathway activation.
- [1] Wynne, K. N., Mercer, J. E., Stockigt, J. R., & Funder, J. W. (1980). 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity. Endocrinology, 107(5), 1278–1280. View Source
